



Application Notes: In Vitro Antifungal Susceptibility Testing for Pradimicin T2

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Compound of Interest		
Compound Name:	Pradimicin T2	
Cat. No.:	B116521	Get Quote

Introduction

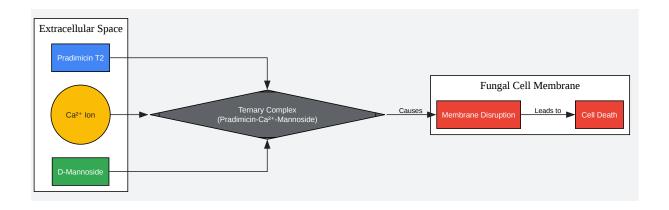
Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone substituted with a D-amino acid and a hexose sugar.[1] Pradimicins T1 and T2 are members of this family produced by the actinomycete strain AA3798.[2][3] These antibiotics have demonstrated potent activity against a broad spectrum of fungi in vitro.[2][4] The unique mechanism of action of pradimicins involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall.[1][5] This interaction leads to the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane, ultimately causing cell death.[1] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to **Pradimicin T2** using standardized broth microdilution, agar dilution, and minimum fungicidal concentration (MFC) determination methods.

Mechanism of Action

The antifungal activity of **Pradimicin T2** is initiated by its specific recognition of terminal D-mannoside units present in the glycoproteins of the fungal cell wall. In the presence of extracellular calcium ions, **Pradimicin T2** and the D-mannoside form a stable ternary complex. [1] The formation of this complex is believed to disrupt the structure and function of the cell membrane, leading to leakage of essential intracellular components, such as potassium ions, and subsequent cell death.[1][5] The C-18 carboxyl group on the pradimicin molecule is the



binding site for calcium, while the C-5 disaccharide moiety is crucial for recognizing D-mannopyranoside.[5]



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Caption: Mechanism of action of Pradimicin T2.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) M27-P guidelines and is suitable for testing yeasts and filamentous fungi.[6][7]

- 1. Materials and Reagents:
- **Pradimicin T2** (with known purity)
- Dimethyl sulfoxide (DMSO) for stock solution
- RPMI 1640 medium (with L-glutamine, without bicarbonate)
- Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)



- Sterile 96-well microtiter plates
- Sterile plastic test tubes (12 x 75 mm)
- Spectrophotometer
- Sabouraud Dextrose Agar (SDA)
- Sterile saline (0.85%)
- Fungal isolates for testing
- 2. Preparation of Media:
- Prepare RPMI 1640 medium according to the manufacturer's instructions.
- Buffer the RPMI 1640 medium to pH 7.0 using 0.165 M MOPS buffer.
- Sterilize by filtration and store at 4°C.
- 3. Preparation of **Pradimicin T2** Stock and Dilutions:
- Prepare a stock solution of Pradimicin T2 in DMSO.
- Perform serial twofold dilutions of Pradimicin T2 in RPMI 1640 medium in a separate 96well plate or in tubes to create working solutions at twice the final desired concentrations.
- 4. Preparation of Fungal Inoculum:
- For Yeasts (e.g., Candida spp., Cryptococcus spp.):
 - Subculture the yeast onto SDA and incubate at 35°C for 24-48 hours.[7]
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL).[7]



- Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL.[7][8]
- For Filamentous Fungi (e.g., Aspergillus spp.):
 - Grow the fungus on SDA slants at 30°C until mature.[7]
 - Gently cover the slant with sterile saline and probe the surface with a sterile loop to release conidia.[7]
 - Adjust the conidial suspension as described for yeasts to achieve the same final inoculum concentration.

5. Assay Procedure:

- Dispense 100 μL of the appropriate twofold drug dilutions into the wells of a sterile 96-well microtiter plate.
- Add 100 μ L of the standardized fungal inoculum to each well. The final volume in each well will be 200 μ L.
- Include a drug-free well (growth control) containing 100 μL of RPMI and 100 μL of inoculum.
- Include a background control well (sterility control) containing 200 μL of RPMI medium only.
- Seal the plate and incubate at 35°C.[7] Incubation times vary by organism: 24-48 hours for most yeasts, up to 72 hours for Cryptococcus spp., and until sufficient growth is seen in the control well for filamentous fungi.[7]

6. Reading the MIC:

The MIC is defined as the lowest concentration of Pradimicin T2 that causes complete
inhibition of visible growth.[7] For some assays, a prominent reduction in growth (e.g., ≥50%
or ≥80%) compared to the growth control may be used as the endpoint, particularly for
azoles, but for pradimicins, 100% inhibition is the standard.[7]

Protocol 2: Agar Dilution Method for MIC Determination



This method is an alternative for determining MICs, particularly for certain fungi.

- 1. Materials and Reagents:
- Yeast Morphology Agar (YMA), buffered to pH 7.0
- Pradimicin T2 stock solution
- Sterile petri dishes
- Fungal isolates and inoculum preparation as described in Protocol 1.
- 2. Procedure:
- Prepare molten YMA and cool to 45-50°C.
- Add appropriate volumes of Pradimicin T2 stock dilutions to the molten agar to create a series of plates with twofold decreasing concentrations of the drug.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Prepare the fungal inoculum as described for the broth microdilution method.
- Spot-inoculate a standard volume (e.g., 1-10 μ L) of the adjusted fungal suspension onto the surface of the agar plates, from the lowest to the highest drug concentration.
- Include a drug-free plate as a growth control.
- Incubate the plates at 35°C for 40-48 hours or until sufficient growth is visible on the control plate.[4]
- The MIC is the lowest concentration of Pradimicin T2 that inhibits visible fungal growth at the inoculation spot.

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination





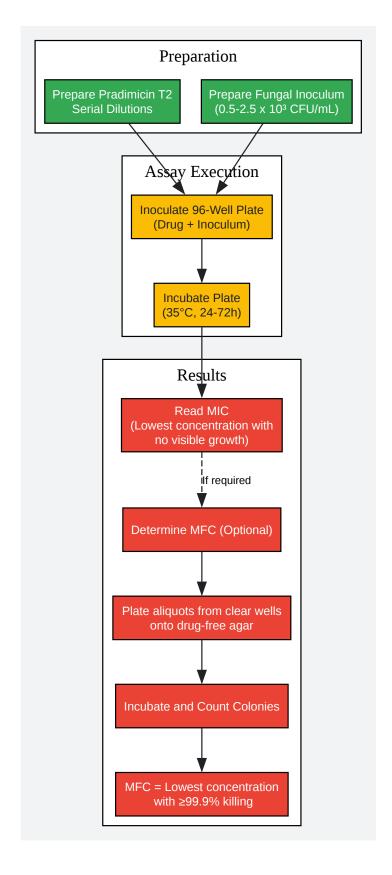


This protocol determines the lowest concentration of an antifungal agent that kills the fungus. It is performed as a follow-up to the broth microdilution test.

1. Procedure:

- Following the MIC determination from the broth microdilution assay (Protocol 1), select the wells showing no visible growth (i.e., at and above the MIC).
- · Mix the contents of each well thoroughly.
- Subculture 100 μL from each clear well onto separate SDA plates.[8]
- Spread the aliquot evenly across the surface of the agar.
- Incubate the SDA plates at 35°C for 24-48 hours or until growth is seen in control plates (subcultured from the MIC or sub-MIC wells).
- Count the number of colonies (CFU) on each plate.
- The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in
 CFU compared to the initial inoculum, or the lowest concentration that yields ≤3 colonies.[8]





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